molecular formula C5H8Cl2O3 B15426237 1-Hydroxypropan-2-yl dichloroacetate CAS No. 93395-57-4

1-Hydroxypropan-2-yl dichloroacetate

Cat. No.: B15426237
CAS No.: 93395-57-4
M. Wt: 187.02 g/mol
InChI Key: WUCQPLCESUMRBD-UHFFFAOYSA-N
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Description

1-Hydroxypropan-2-yl dichloroacetate is a chemical compound of interest in biochemical and pharmacological research, particularly in the study of cellular metabolism. It is structurally categorized as an ester derivative of dichloroacetic acid (DCA). The core research value of DCA and its derivatives lies in their ability to modulate metabolic pathways by inhibiting pyruvate dehydrogenase kinase (PDK) . This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDH), which shifts cellular energy production from glycolysis (lactate production) towards mitochondrial glucose oxidation . This unique mechanism makes DCA a valuable tool for investigating the Warburg effect—a phenomenon where many cancer cells rely heavily on glycolysis for energy even in the presence of oxygen . Research using DCA explores potential anti-cancer strategies aimed at reversing this metabolic phenotype, thereby inhibiting proliferation and promoting apoptosis in malignant cells . Furthermore, by reducing lactate production, this compound can be used to study the role of lactate in the tumor microenvironment, including its effects on immune suppression, angiogenesis, and metastasis . Researchers may also utilize this specific ester form, this compound, to potentially alter the compound's solubility, stability, or bioavailability in experimental models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

93395-57-4

Molecular Formula

C5H8Cl2O3

Molecular Weight

187.02 g/mol

IUPAC Name

1-hydroxypropan-2-yl 2,2-dichloroacetate

InChI

InChI=1S/C5H8Cl2O3/c1-3(2-8)10-5(9)4(6)7/h3-4,8H,2H2,1H3

InChI Key

WUCQPLCESUMRBD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
1-Hydroxypropan-2-yl dichloroacetate C₅H₈Cl₂O₃ 193.03 (calculated) Dichloroacetate ester, hydroxyl Likely lipophilic due to ester group
Sodium dichloroacetate (Na-DCA) C₂HCl₂O₂Na 128.94 + 23 (Na) = 151.94 Ionic salt (DCA⁻ + Na⁺) Highly water-soluble
T1084 (1-isobutanoyl-2-isopropylisothiourea dichloroacetate) Not specified ~300–350 (estimated) Dichloroacetate ester, isobutanoyl, isothiourea Moderate solubility in polar solvents
Diisopropylammonium dichloroacetate (DIPA) C₈H₁₇Cl₂NO₂ 242.14 Ionic complex (DCA⁻ + ammonium) Soluble in water/organic solvents

Notes:

  • This compound ’s ester linkage may enhance membrane permeability compared to ionic Na-DCA, similar to T1084 .
  • The hydroxyl group in this compound could influence hydrogen bonding and metabolic stability compared to non-hydroxylated esters like DIPA .

Pharmacological Activity

Table 2: Mechanisms and Efficacy in Preclinical Studies

Compound Primary Targets Antitumor Activity (In Vitro/In Vivo) Synergistic Effects Toxicity Profile
This compound PDK inhibition (inferred) Not directly studied Potential synergy with EGFR inhibitors (hypothesized) Unknown; DCA derivatives often show hepatotoxicity
Na-DCA PDK inhibition IC₅₀: 0.5–5 mM (cancer cell lines) Enhances tamoxifen efficacy in breast cancer Peripheral neuropathy, hepatic steatosis
T1084 Dual NOS/PDK inhibition Tumor growth inhibition: 60–70% (mouse models) Superior to T1023 (NOS inhibitor) and Na-DCA (PDK inhibitor) alone Lower acute toxicity than Na-DCA (LD₅₀ > 500 mg/kg)
Phenylbutyrate HDAC inhibition Reduces lactate in PDH deficiency Less effective than DCA in PDH deficiency Gastrointestinal distress

Key Findings :

  • Na-DCA ’s water solubility facilitates systemic delivery but limits blood-brain barrier penetration, whereas ester derivatives like T1084 and This compound may improve tissue distribution .
  • T1084 demonstrates superior antitumor activity due to dual NOS/PDK inhibition, suggesting that combining DCA with other pharmacophores enhances efficacy .

Table 3: Toxicological Comparisons

Compound Major Toxicities Carcinogenicity (IARC Classification) Metabolic Disposition
This compound Not reported; DCA esters may hydrolyze to DCA (hepatotoxic) Not evaluated Likely hydrolyzed to DCA in vivo
Na-DCA Hepatotoxicity, peripheral neuropathy Group 2B (possibly carcinogenic) Renal excretion (unchanged/metabolites)
DIPA Hypoglycemia in diabetic models No data Rapid hydrolysis to DCA

Notes:

  • Chronic DCA exposure correlates with hepatic tumors in rodents, but ester derivatives might mitigate this through slower release .

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